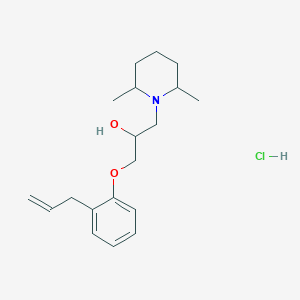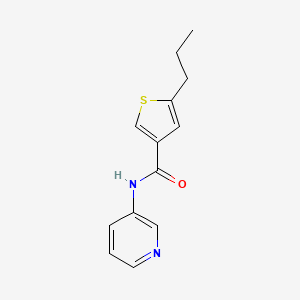
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as ABDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABDP is a β-adrenergic receptor antagonist that has been shown to have promising effects on various physiological and biochemical processes. In
作用機序
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a β-adrenergic receptor antagonist, specifically targeting the β1 and β2 receptors. By blocking these receptors, this compound inhibits the effects of catecholamines, which are hormones that regulate various physiological processes. This leads to a decrease in heart rate, blood pressure, and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal models, indicating its potential for use in the treatment of hypertension. This compound has also been shown to decrease insulin secretion in pancreatic cells, suggesting its potential for use in the treatment of diabetes. Additionally, this compound has been shown to modulate immune response, indicating its potential for use in the treatment of autoimmune diseases.
実験室実験の利点と制限
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a highly specific β-adrenergic receptor antagonist, which allows for precise targeting of physiological processes. Additionally, this compound has been shown to have high potency and selectivity, making it a useful tool for studying physiological processes. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of this compound in the treatment of autoimmune diseases. This compound has been shown to modulate immune response, and further research could explore its potential for use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research could explore the potential use of this compound in the treatment of obesity. This compound has been shown to decrease body weight in animal models, and further research could explore its potential for use in the treatment of obesity and related metabolic disorders. Finally, further research could explore the long-term effects of this compound on physiological processes, particularly in humans. This could provide valuable insights into the potential clinical applications of this compound.
合成法
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 2-allylphenol with 2,6-dimethylpiperidine in the presence of a base, followed by the addition of 3-chloro-1-propanol and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been shown to yield this compound with high purity and yield.
科学的研究の応用
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have promising effects on various physiological and biochemical processes, including cardiovascular function, insulin secretion, and immune response. This compound has also been studied for its potential use in the treatment of obesity, diabetes, and hypertension.
特性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3;/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBHVBZTSPSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5124266.png)

![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)
![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)
![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)
![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)